molecular formula C31H26N2O5 B15087001 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate CAS No. 477730-07-7

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate

Cat. No.: B15087001
CAS No.: 477730-07-7
M. Wt: 506.5 g/mol
InChI Key: OUYJWTSXFXKGQC-NENKLWHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with the molecular formula C30H24N2O4 and a molecular weight of 476.537 g/mol . This compound is known for its unique structural features, which include a benzyloxy group, a carbohydrazonoyl group, and a phenylacrylate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The benzyloxy and carbohydrazonoyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

477730-07-7

Molecular Formula

C31H26N2O5

Molecular Weight

506.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C31H26N2O5/c1-36-29-20-25(12-18-28(29)38-30(34)19-13-23-8-4-2-5-9-23)21-32-33-31(35)26-14-16-27(17-15-26)37-22-24-10-6-3-7-11-24/h2-21H,22H2,1H3,(H,33,35)/b19-13+,32-21+

InChI Key

OUYJWTSXFXKGQC-NENKLWHESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.